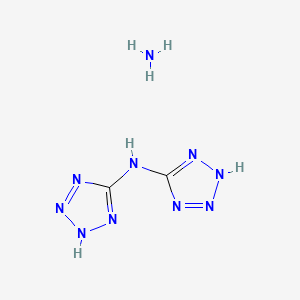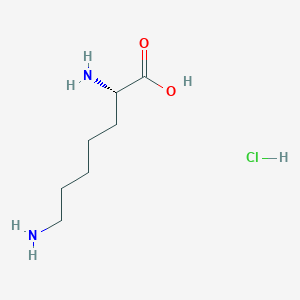![molecular formula C6H6N4 B1506158 Imidazo[1,5-A]pyrazin-8-amine CAS No. 26538-77-2](/img/structure/B1506158.png)
Imidazo[1,5-A]pyrazin-8-amine
Overview
Description
Imidazo[1,5-A]pyrazin-8-amine is an organic compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .
Synthesis Analysis
New derivatives of imidazo[1,5-A]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H6N4 . The InChI code for this compound is 1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H, (H2,7,9) .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the construction of imidazo[1,5-A]pyridine involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 134.14 . It is a solid compound and should be stored at 4°C, protected from light .Scientific Research Applications
Inhibition of Breast Tumor Kinase
A study by Zeng et al. (2011) highlighted the discovery of imidazo[1,2-a]pyrazin-8-amines as inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), contributing to oncology research (Zeng et al., 2011).
Role in Organic Synthesis and Drug Development
Goel, Luxami, and Paul (2015) discussed the versatile role of imidazo[1,2-a]pyrazine in organic synthesis and drug development. The compound's multifarious biological activities were emphasized, indicating its significance in the scientific community (Goel, Luxami & Paul, 2015).
Facilitating Synthesis of Heterocyclic Compounds
Rosenberg, Zhao, and Clark (2012) described the use of a Pd-catalyzed amide coupling reaction for the synthesis of imidazo[4,5-b]pyridines and -pyrazines. This method provides a rapid approach to producing compounds with important biological and chemical properties (Rosenberg, Zhao & Clark, 2012).
Development of Imidazo[1,5-a]pyrazines in Chemistry
Wang et al. (2008) explored the palladium-catalyzed coupling of 8-substituted derivatives of imidazo[1,5-a]pyrazines with aryl halides, contributing to advancements in synthetic chemistry (Wang et al., 2008).
Gold-Catalyzed Synthesis Approach
Vachhani et al. (2013) developed a gold-catalyzed regioselective heteroannulation strategy for synthesizing imidazo[1,2-a]pyrazinones. This approach introduces diversity in the synthesis process, enhancing the scope for chemical research (Vachhani et al., 2013).
Proton Conducting Polymers and Liquids
Kreuer et al. (1998) studied the properties of imidazole and pyrazole-based proton conducting polymers and liquids. This research contributes to the development of materials for applications like fuel cells and secondary batteries (Kreuer et al., 1998).
Safety and Hazards
Future Directions
Imidazo[1,5-A]pyrazin-8-amine has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Mechanism of Action
Target of Action
Imidazo[1,5-A]pyrazin-8-amine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents . The compound has been found to target Bruton’s tyrosine kinase (BTK) which is a Tec family kinase with a well-defined role in the B cell receptor (BCR) pathway .
Mode of Action
The compound acts as a reversible BTK inhibitor with excellent kinase selectivity . Selectivity is achieved through specific interactions of the ligand with the kinase hinge and driven by aminopyridine hydrogen bondings with Ser538 and Asp539, and by hydrophobic interaction of trifluoropyridine in the back pocket .
Biochemical Pathways
The compound’s action on BTK leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This process is crucial in the B cell receptor pathway, affecting the immune response.
Pharmacokinetics
It is known that the compound has a molecular weight of 13414
Result of Action
The blockade of the A2A adenosine receptor (A2AAR) by the compound activates an immunostimulatory response through regulating signaling in the tumor microenvironment . This makes A2AAR a promising target for cancer immunotherapy .
Biochemical Analysis
Biochemical Properties
Imidazo[1,5-a]pyrazin-8-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the enzyme BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex . This interaction inhibits the activity of BRD9, thereby affecting chromatin remodeling and gene expression. Additionally, this compound can bind to other proteins and enzymes, modulating their activity and contributing to various biochemical pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit cell proliferation in certain cancer cell lines, such as A549 and EOL-1 . This inhibition is achieved through the modulation of signaling pathways and the suppression of genes involved in cell proliferation and survival. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For instance, this compound binds to the BRD9 enzyme, inhibiting its activity and affecting chromatin remodeling . This inhibition leads to changes in gene expression and cellular function. Additionally, this compound can interact with other biomolecules, such as transcription factors and signaling proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Studies have shown that this compound can maintain its stability for extended periods when stored at low temperatures and protected from light . Prolonged exposure to unfavorable conditions can result in degradation and reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, influencing gene expression and metabolic activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and organ damage. Studies have shown that the threshold for these effects can vary depending on the specific animal model and the duration of exposure . It is essential to carefully determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound has been shown to affect the activity of enzymes involved in nucleotide metabolism, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can interact with cofactors, such as ATP and NADH, further influencing metabolic pathways and cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as ABC transporters and solute carriers . Once inside the cells, this compound can bind to specific proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, contributing to its overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity. For example, the nuclear localization of this compound can enhance its ability to modulate gene expression and chromatin remodeling.
Properties
IUPAC Name |
imidazo[1,5-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKLPBPDGBAFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717257 | |
| Record name | Imidazo[1,5-a]pyrazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26538-77-2 | |
| Record name | Imidazo[1,5-a]pyrazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do imidazo[1,5-a]pyrazin-8-amine derivatives interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R) and what are the downstream effects of this interaction?
A1: The research article focuses on the computational analysis of 1,3-disubstituted imidazo[1,5-a]pyrazine derivatives as ATP-competitive inhibitors of IGF-1R []. While it doesn't provide specific experimental details about the binding mode, it suggests that these compounds compete with ATP for binding to the kinase domain of IGF-1R. By inhibiting IGF-1R kinase activity, these compounds aim to disrupt downstream signaling pathways involved in cell proliferation and survival, ultimately leading to antitumor activity against Ewing sarcoma.
Q2: What is the significance of studying the Structure-Activity Relationship (SAR) of these compounds?
A2: Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacological properties of drug candidates. The study utilizes computational methods to explore how modifications at different positions of the imidazo[1,5-a]pyrazine scaffold influence the inhibitory activity against IGF-1R []. This information guides the design of new analogs with improved efficacy and potentially reduced off-target effects.
Q3: What computational chemistry and modeling techniques were employed in this study?
A3: The research employed a combination of computational techniques, including molecular docking, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, and molecular dynamics simulations []. These methods help predict the binding affinities, identify key structural features responsible for activity, and provide insights into the dynamic interactions between the compounds and the IGF-1R binding site. This information is valuable for guiding further optimization and development of more potent and selective IGF-1R inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1506081.png)
![Pyrazolo[1,5-A]pyridin-3-ylboronic acid](/img/structure/B1506082.png)
![[(1S,6R)-6-Aminocyclohex-3-en-1-yl]methanol;hydrochloride](/img/structure/B1506086.png)
![2-Chloro-7,8-dimethyl-2H-pyrimido[1,2-b]pyridazine](/img/structure/B1506089.png)



![7-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1506096.png)


![6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1506106.png)


